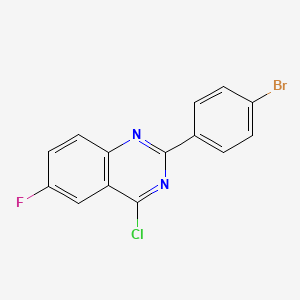

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Vue d'ensemble

Description

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.

Halogenation: The introduction of bromine, chlorine, and fluorine atoms can be achieved through selective halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using thionyl chloride or phosphorus pentachloride, and fluorination using elemental fluorine or fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or organolithium compounds can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like aluminum chloride or iron(III) chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.

Applications De Recherche Scientifique

Anticancer Activity

The primary application of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is in the development of anticancer agents. Research indicates that quinazoline derivatives exhibit significant activity against various cancer cell lines. Specifically, this compound has shown promise in inhibiting kinase pathways that are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and breast cancer.

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Studies have demonstrated its ability to interact with key enzymes or receptors, which may contribute to its biological efficacy .

Experimental Studies

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, one study utilized the Sulforhodamine B (SRB) assay to assess its cytotoxic effects on the MCF-7 breast cancer cell line, revealing significant inhibitory concentrations (IC50 values) that suggest strong anticancer properties.

Antimicrobial Properties

Beyond its anticancer applications, this compound has been investigated for its antimicrobial properties. Similar quinazoline derivatives have been synthesized and tested against a range of bacterial and fungal species, showing promising results in inhibiting growth.

- Study Methodology : The antimicrobial activity was assessed using turbidimetric methods, allowing researchers to quantify the effectiveness of the compound against both Gram-positive and Gram-negative bacteria.

Organic Phosphors

Another significant application of this compound is in material science, particularly as a blue light-emitting organic phosphor. This application stems from its unique electronic properties, which make it suitable for optoelectronic devices.

- Synthesis and Characterization : The compound has been synthesized through Friedlander condensation reactions, followed by characterization using techniques such as X-ray diffraction (XRD) and photoluminescence (PL) spectroscopy. Results indicate strong excitation properties at specific wavelengths, contributing to its potential use in display technologies.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Bromophenyl)-4-chloroquinazoline

- 2-(4-Bromophenyl)-6-fluoroquinazoline

- 2-(4-Chlorophenyl)-4-chloro-6-fluoroquinazoline

Uniqueness

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the quinazoline core. This unique combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable scaffold for drug discovery and development.

Activité Biologique

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities, particularly in the fields of pharmacology and oncology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHBrClF N with a molecular weight of approximately 337.58 g/mol. The compound features halogen substituents that enhance its reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine atoms contributes to its potential as an anticancer agent by influencing its interaction with biological targets.

Research indicates that quinazoline derivatives, including this compound, exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA replication and mitosis .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF-7). The compound exhibited cytotoxic effects with IC values indicating significant potency:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 168.78 | Induces apoptosis and cell cycle arrest |

| T-24 | 257.87 | Similar effects observed |

The compound's ability to induce apoptosis was confirmed through flow cytometric analysis, showing a higher percentage of late apoptosis compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, derivatives structurally related to this compound have been assessed for antimicrobial activity. These compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria as well as fungal species .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents significantly influences the biological activity of quinazoline derivatives. The specific positioning of bromine, chlorine, and fluorine atoms enhances potency against targeted kinases involved in cancer progression. For instance:

| Compound Name | Key Features |

|---|---|

| 3-(4-Bromobenzyl)-7-chloro-1-methylquinazoline | Potential anticancer activity |

| 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | Similar halogen substitutions; different phenyl orientation |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Exhibits anti-proliferative activity |

Study on Kinase Inhibition

A study involving a kinase panel assay revealed that compounds similar to this compound can selectively inhibit various kinases associated with cancer proliferation. For example, compound 6e (a related derivative) was found to significantly inhibit Aurora A kinase, leading to enhanced apoptosis in MCF-7 cells .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding modes of these compounds within active sites of target proteins. The results indicated strong binding interactions with critical residues in kinases, suggesting a mechanism where these compounds could effectively block kinase activity .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTPXMSUGLFUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674256 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881310-87-8 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.